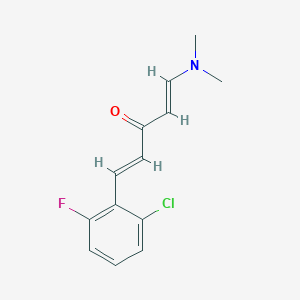![molecular formula C16H7ClF6O2 B3042640 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride CAS No. 648859-58-9](/img/structure/B3042640.png)
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride
Vue d'ensemble
Description
“2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride” is a chemical compound with the molecular formula (CF3)2C6H3COCl . It has been used in the quantitative and selective assay for the measurement of low levels of clonidine in human plasma .
Molecular Structure Analysis
The molecular weight of “2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride” is 276.56 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride” is a liquid with a refractive index of 1.435 and a density of 1.526 g/mL at 25 °C . It’s considered a combustible liquid .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
This compound has been used in the synthesis of pyrazole derivatives . These derivatives have shown to be potent growth inhibitors of drug-resistant bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) .
Antibacterial Applications
The synthesized pyrazole derivatives have shown significant antibacterial properties. They have been found to inhibit the growth of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
MRSA Treatment
The pyrazole derivatives have also shown to be potent against MRSA persisters . This is particularly important as MRSA is a major health concern due to its resistance to many antibiotics.
Biofilm Eradication
Some of the synthesized compounds, such as compounds 11, 28, and 29, have shown to be potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Assay for Clonidine Measurement
“2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride” has been used in the quantitative and selective assay for the measurement of low levels of clonidine in human plasma .
Synthesis of Pyrazolo[1,5-a]pyrimidines
Although not directly related to “2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride”, trifluoromethyl benzoyl chloride compounds have been used in the preparation of intermediates required for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines .
Safety and Hazards
Mécanisme D'action
Target of Action
It is used as an important organic synthesis intermediate . It is used in the synthesis of neurokinin antagonists, which are drugs that inhibit the action of neurokinins . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, involved in various physiological processes such as pain perception and smooth muscle contraction .
Mode of Action
As an organic synthesis intermediate, it is likely involved in the formation of bonds with other molecules during the synthesis process .
Biochemical Pathways
Given its use in the synthesis of neurokinin antagonists, it may indirectly influence the biochemical pathways involving neurokinins .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would largely depend on the final compound it is used to synthesize .
Result of Action
Compounds synthesized using this intermediate, such as neurokinin antagonists, can have significant effects, such as reducing pain perception and inhibiting smooth muscle contraction .
Action Environment
The action, efficacy, and stability of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl Chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored and handled under dry conditions to maintain its stability and efficacy .
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)benzoyl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6O2/c17-14(25)12-4-2-1-3-11(12)13(24)8-5-9(15(18,19)20)7-10(6-8)16(21,22)23/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYOXCDPDGCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



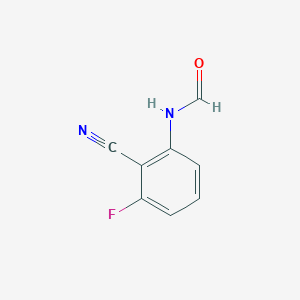
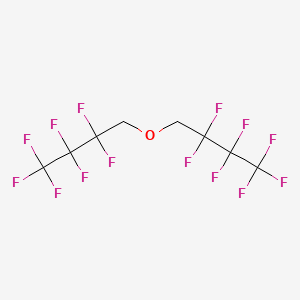
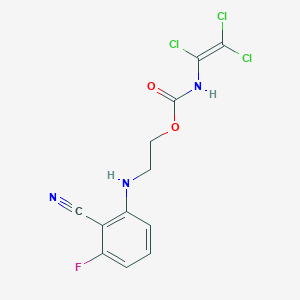
![3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide](/img/structure/B3042563.png)
![1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042564.png)
![1-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042565.png)
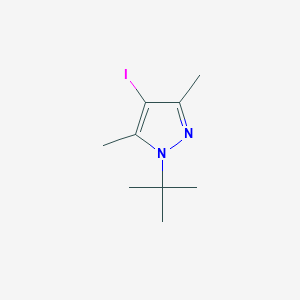
![N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide](/img/structure/B3042570.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042571.png)
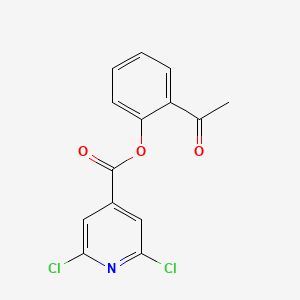
![N2-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-1-(dichloromethyl)indane-2-carboxamide](/img/structure/B3042575.png)
![6-Chloro-N-(2-[(2-chloro-6-fluorobenzyl)thio]ethyl)hexanamide](/img/structure/B3042576.png)
![[(E)-[3,3-dimethyl-1-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-2-ylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3042577.png)
